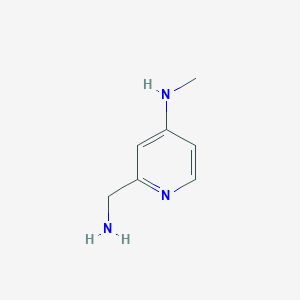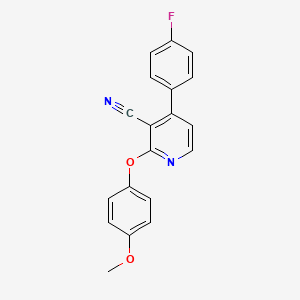
(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide, also known as MTT, is a chemical compound commonly used in scientific research. MTT is a yellow-colored compound that is soluble in water and is commonly used in cell viability assays.
Scientific Research Applications
Analgesic Properties
- A study focused on synthesizing substances with analgesic properties in a series of hydrobromides similar to (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide. They found that modifications in the thiazole ring structure can influence analgesic activity (Demchenko et al., 2018).
Tautomerism in Crystal Structure
- Research on compounds closely related to (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide explored tautomerism in their crystal structures, utilizing density functional theory calculations and NMR spectroscopy (Li et al., 2014).
Potential Anticancer Agent
- A novel synthesis, including X-ray analysis and computational studies, was conducted on a similar compound, highlighting its potential as an anticancer agent. The study included spectral analysis and X-ray crystallography (Mabkhot et al., 2019).
Antimicrobial Activities
- Another study synthesized derivatives of compounds akin to (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide and evaluated their significant antimicrobial activities, demonstrating the correlation between compound hydrophobicity and antimicrobial efficacy (Al-Mousawi et al., 2016).
Diuretic and Choleretic Properties
- An investigation into a group of diuretics closely related to the compound examined their structural specificity and physico-chemical parameters, offering insights into their potential therapeutic applications (Satzinger, 1977).
Fluorescent Chemosensors
- Research on novel thiazolone-based zinc complexes, similar in structure to (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide, highlighted their application as fluorescent chemosensors, useful in environmental monitoring (Lin et al., 2016).
Hydrogen Generation and CO2 Functionalization
- A study utilized a catalyst structurally similar to the compound for rapid hydrogen release and hydrosilylation of carbon dioxide, indicating potential applications in energy and environmental science (Sattler & Parkin, 2012).
properties
IUPAC Name |
3-ethyl-N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S.BrH/c1-3-20-17(15-10-5-4-6-11-15)13-21-18(20)19-16-12-8-7-9-14(16)2;/h4-13H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGJUQCXHNBZTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2C)C3=CC=CC=C3.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2375535.png)


![(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride](/img/structure/B2375539.png)
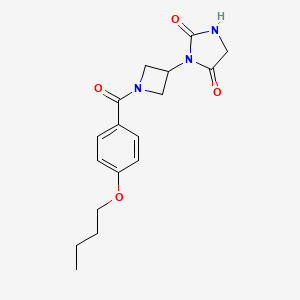
![(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2375544.png)

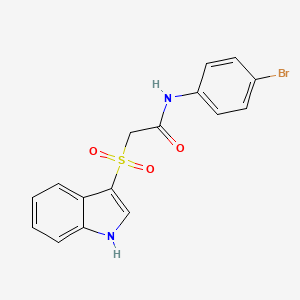
![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)
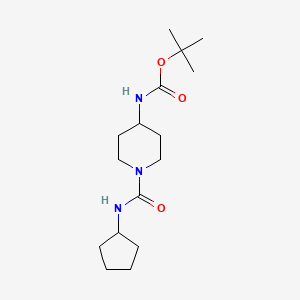

![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)
